Comparative Hypotensive Efficacy and Sympatholytic Activity: Methyldopa vs. Clonidine
In a head-to-head study of nine hypertensive patients, single equipotent doses of methyldopa (750 mg) and clonidine (0.2 mg) produced an equivalent reduction in blood pressure at 6 and 8 hours post-dose [1]. This comparable hypotensive response was underpinned by a similar, significant decrease in plasma noradrenaline, a direct marker of peripheral sympathetic activity. Linear regression analysis confirmed that the relationship between the fall in systolic blood pressure and the fall in plasma noradrenaline was statistically similar for both drugs [1]. This provides quantitative, mechanistic evidence that methyldopa achieves a central sympatholytic effect comparable to the prototypical agent of its class.
| Evidence Dimension | Equipotent dose for hypotensive response and plasma noradrenaline reduction |
|---|---|
| Target Compound Data | 750 mg (single oral dose) |
| Comparator Or Baseline | Clonidine 0.2 mg (single oral dose) |
| Quantified Difference | Equivalent hypotensive response and similar fall in plasma noradrenaline at 6-8 hours post-dose |
| Conditions | Nine hypertensive patients; blood pressure and plasma noradrenaline measured over 8 hours |
Why This Matters
This data confirms methyldopa's mechanism and potency relative to clonidine, justifying its classification as a centrally acting agent and informing dose selection in clinical or experimental hypertension models.
- [1] The plasma noradrenaline and growth hormone response to alpha-methyldopa and clonidine in hypertensive subjects. Br J Clin Pharmacol. 1985;19(3):311-317. doi:10.1111/j.1365-2125.1985.tb02649.x. View Source
